Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. It exhibits a unique pharmacological profile, blocking capsaicin activation of TRPV1 while not affecting heat activation. AMG8562 has demonstrated antihyperalgesic effects in rodent pain models without causing hyperthermia, a common side effect of TRPV1 antagonists. []
Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative, a potential anti-tuberculosis drug candidate. []
Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It has demonstrated significant weight-loss efficacy in diet-induced obese mice. []
Compound Description: JNJ 54166060 is a potent small-molecule antagonist of the P2X7 receptor. It exhibits high oral bioavailability, low-moderate clearance, acceptable safety margins in rats, and promising efficacy in preclinical models. []
Compound Description: ADX47273 is a novel, potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. It has shown preclinical antipsychotic-like and procognitive activities in animal models. []
Compound Description: This compound is a potent inhibitor of mast cell tryptase, a serine protease involved in allergic and inflammatory responses. [, ]
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. It displays a unique pharmacological profile, inducing both hyperalgesic and analgesic effects in a time-dependent manner in rodent pain models. []
Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor capable of inhibiting both wild-type cKIT and the T670I "gatekeeper" mutant. It has shown potent antiproliferative effects against GIST cancer cell lines and significant tumor growth suppression efficacy in vivo. []
Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. It shares the same general binding area of CB1R with rimonabant, but with some key differences in detailed interactions. []
Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor partial agonist with antihyperalgesic and antiallodynic effects. It has shown promise in treating diverse chronic pain conditions. []
Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that has been associated with hypophagic effects in vivo. It can reduce the functional efficacy of CB1 receptor ligands in the cerebellum. []
Compound Description: THPT-1 is a highly selective muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitor with an IC50 in the nanomolar range. It is a promising compound for the treatment of COPD and asthma. []
Compound Description: This series of compounds, exemplified by racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28), are potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2). They have demonstrated significant efficacy in reducing fibrosis in a mouse lung bleomycin model. []
Compound Description: This compound is a potent mast cell tryptase inhibitor, holding potential for treating allergic and inflammatory conditions. []
Compound Description: These two iridium (III) complexes are designed for use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). They exhibit high external quantum efficiency and intense green emission. []
Compound Description: This compound demonstrated high analgesic effects in the hot plate test in rats and a pronounced analgesic effect under capsaicin-induced nociception in mice. It acts as a partial agonist of the TRPV1 ion channel. []
Compound Description: These compounds were identified as potent transketolase (TKL) inhibitors with promising herbicidal activities. They exhibited good growth-inhibition activities against various weeds and showed good interactions with TKL based on molecular docking studies. []
Compound Description: These compounds are potent P2X7 receptor antagonists discovered through a dipolar cycloaddition reaction/Cope elimination sequence. Compound 35, with notable solubility and good tolerability, was chosen as a clinical candidate for mood disorders. []
Compound Description: BAY 38-7271 is a high-affinity cannabinoid receptor subtype 1 (CB1 receptor) agonist with potent neuroprotective properties. It has demonstrated efficacy in reducing infarct volume in rat models of traumatic brain injury and focal cerebral ischemia. []
Compound Description: V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It shows enhanced efficacy of GLP-1R stimulation, potent insulin secretion potentiation, and remarkable in vivo activity in reducing food intake and improving glucose handling in rodent models. []
Compound Description: Compound 61 is a novel inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2), binding near the catalytic center and exhibiting an uncompetitive mechanism of inhibition. Compound 3, a regioisomer of compound 61, activates ERAP1's hydrolysis of model substrates but competitively inhibits its activity towards physiological substrates. [, ]
Compound Description: ASP4058 is a novel, next-generation sphingosine 1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. It has shown efficacy in reducing lymphocyte numbers, inhibiting experimental autoimmune encephalomyelitis (EAE) development in rats, and preventing EAE relapse in a mouse model. Importantly, ASP4058 exhibits a wider safety margin than fingolimod, with reduced bradycardia and bronchoconstriction. []
(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) and (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)
Compound Description: VUF11211 and NBI-74330 are high-affinity CXCR3 antagonists with distinct chemical structures. VUF11211 exhibits a rigid, elongated structure with two basic groups, whereas NBI-74330 lacks basic groups. Despite their structural differences, both compounds bind to overlapping but distinct allosteric sites on CXCR3. []
1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide (A-784168) and N-1H-indazol-4-yl-N′-[(1R)-5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]urea (A-795614)
Compound Description: A-784168 and A-795614 are TRPV1 antagonists with similar in vitro potency but different CNS penetration. A-784168, with good CNS penetration, displays a broader spectrum of analgesic effects compared to A-795614 in various pain models. This suggests that CNS TRPV1 receptors play a crucial role in pain mediated by central sensitization. []
Compound Description: AM1241 is a selective cannabinoid CB2 receptor agonist that has shown efficacy in suppressing hyperalgesia and allodynia evoked by intradermal capsaicin in mice. These effects are mediated through a local site of action and are blocked by the CB2 antagonist SR144528. []
Compound Description: Compound 2 is a competitive inhibitor of ERAP1 aminopeptidase activity and inhibits antigen presentation in a cellular assay. []
Compound Description: PF-3845 is a potent and selective FAAH inhibitor, whereas JZL184 is a MAGL inhibitor. Combining PF-3845 with a low dose of JZL184 produces augmented antinociceptive effects in mouse models of inflammatory and neuropathic pain, with reduced cannabimimetic side effects compared to high-dose JZL184. []
Compound Description: AM6545 is a peripherally restricted CB1 antagonist. []
Compound Description: URB937 is a brain-impermeant FAAH inhibitor that suppresses paclitaxel-induced allodynia through a mechanism dependent on peripheral CB1 receptor activation. []
Fluoxetine and Fluvoxamine
Compound Description: Fluoxetine and fluvoxamine are both selective serotonin reuptake inhibitors (SSRIs) commonly prescribed as antidepressants. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.